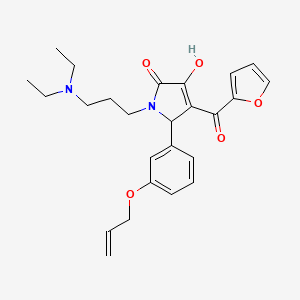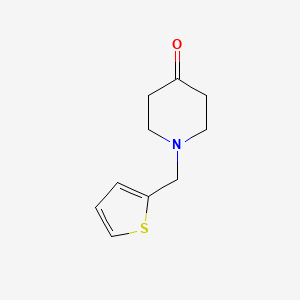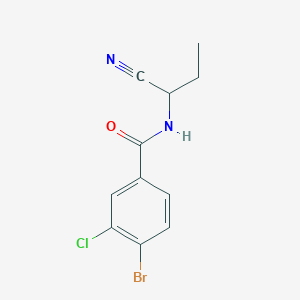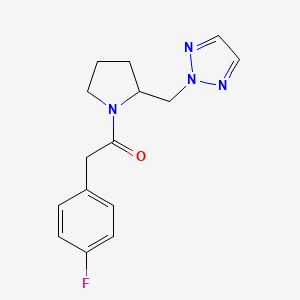![molecular formula C23H27N7O2S B2473455 8-[Benzyl(methyl)amino]-7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methylpurine-2,6-dione CAS No. 872623-53-5](/img/structure/B2473455.png)
8-[Benzyl(methyl)amino]-7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzyl group, a methylamino group, a sulfanylpropyl group, and a purine dione group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by the addition of the various substituents. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The purine ring is a key structural feature, and the various substituents are attached at specific positions on this ring. The presence of both aromatic (benzyl and purine) and aliphatic (sulfanylpropyl) components could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the amino groups could participate in acid-base reactions, the sulfanyl group could undergo oxidation or substitution reactions, and the purine ring could undergo various addition and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of both polar (amino and carbonyl) and nonpolar (benzyl and methyl) groups could influence the compound’s solubility, melting point, and other physical properties .Scientific Research Applications
Synthesis and Derivatives
- A study by Shestakov et al. (2009) describes reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides leading to the formation of 5H-pyrimido[5,4-b]indole derivatives. This research is relevant as it involves compounds structurally similar to the specified chemical, particularly in their use of dimethylpyrimidin-2-yl components.
Cocrystal Formation
- Lu et al. (2011) explored a 2:1 sulfamethazine-theophylline cocrystal that contains a 4,6-dimethylpyrimidin-2-yl component. This study, detailed in Acta Crystallographica Section C, might offer insights into the behavior of the compound in various crystalline forms and its interaction with other molecules.
Protective Group Synthesis
- Research by Khaliullin and Shabalina (2020) on the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl protecting groups could provide valuable information regarding the synthesis and protection of complex purine derivatives, which is relevant to the compound .
Applications in Heterocyclic Chemistry
- A study by Denislamova et al. (2011) involves reactions of methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, showcasing methods for the synthesis of complex heterocyclic structures.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-[benzyl(methyl)amino]-7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O2S/c1-15-13-16(2)25-21(24-15)33-12-8-11-30-18-19(29(4)23(32)27-20(18)31)26-22(30)28(3)14-17-9-6-5-7-10-17/h5-7,9-10,13H,8,11-12,14H2,1-4H3,(H,27,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIYTZFPRLRAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)NC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(benzyl(methyl)amino)-7-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopropylacetamide](/img/structure/B2473375.png)

![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2473377.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide](/img/structure/B2473379.png)
![5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxylic Acid](/img/structure/B2473380.png)


![cyclopropyl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2473386.png)
![N-(2-benzoyl-4-chlorophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2473388.png)
![3-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-7-fluoroquinazolin-4(3H)-one](/img/structure/B2473390.png)

![Methyl 3-[{2-[(4-methoxyphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2473392.png)